molecular formula C11H12O3S B12608644 Benzoic acid, 4-(3-thietanyloxy)-, methyl ester CAS No. 647033-03-2

Benzoic acid, 4-(3-thietanyloxy)-, methyl ester

Cat. No.: B12608644
CAS No.: 647033-03-2
M. Wt: 224.28 g/mol
InChI Key: JJIRFPSSCUJUMJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is a chemical compound with a unique structure that includes a benzoic acid core substituted with a thietanyl group and a methyl ester functional group

Properties

CAS No.

647033-03-2

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 4-(thietan-3-yloxy)benzoate

InChI

InChI=1S/C11H12O3S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-15-7-10/h2-5,10H,6-7H2,1H3

InChI Key

JJIRFPSSCUJUMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-thietanyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorothietane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-thietanyloxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The thietanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid, 4-(3-thietanyloxy)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-thietanyloxy)-, methyl ester involves its interaction with specific molecular targets. The thietanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thietanyl group and the methyl ester functional group makes it a versatile compound for various applications in research and industry.

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is a compound that has shown potential in various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12H14O3S
  • Molecular Weight : 238.30 g/mol
  • IUPAC Name : this compound

The presence of the thietanyloxy group is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of This compound has not been extensively studied; however, insights can be drawn from related compounds.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives generally possess antimicrobial properties. For instance:

  • Mechanism : These compounds may disrupt bacterial cell membranes or inhibit metabolic pathways critical for bacterial survival.
  • Efficacy : In vitro studies suggest that modifications to the benzoic acid structure can enhance antimicrobial potency against various pathogens.

Anticancer Activity

The anticancer potential of benzoic acid derivatives is notable. Compounds similar to This compound have been shown to:

  • Induce Apoptosis : They can activate apoptotic pathways in cancer cells.
  • Inhibit Proliferation : Certain derivatives inhibit cell growth by interfering with cell cycle regulation.

For example, a study on a related compound demonstrated its ability to inhibit prostate cancer cell proliferation through modulation of the Akt/NFκB signaling pathway .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    • A comparative analysis of various benzoic acid derivatives showed that those with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The thietanyloxy modification in our compound could similarly enhance activity through increased lipophilicity.
  • Anticancer Mechanisms
    • Research on structurally similar compounds revealed that they could significantly reduce the viability of cancer cell lines such as LNCaP (prostate cancer) and MCF-7 (breast cancer). The proposed mechanism involved downregulation of survival signaling pathways .

Data Table: Biological Activities of Related Benzoic Acid Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMechanism of ActionReference
4-Hydroxy-3-methoxybenzoic acid methyl esterAnticancerLNCaP CellsInhibition of Akt/NFκB signaling
3-Chloro-4-methoxybenzoic acidAntimicrobialStaphylococcus aureusDisruption of cell membrane
Benzoic acid derivatives from Bjerkandera adustaProteostasis ModulationHuman FibroblastsActivation of autophagy-lysosome pathway

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